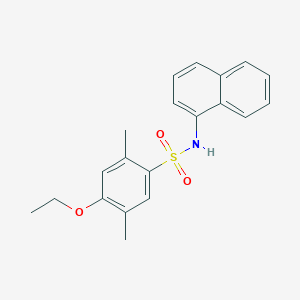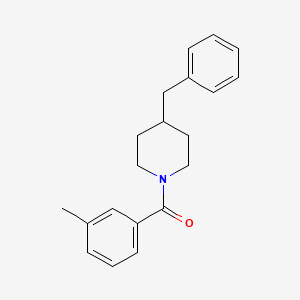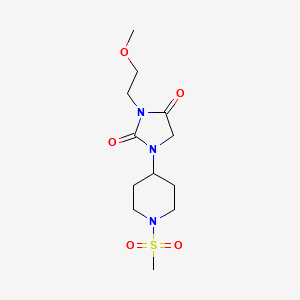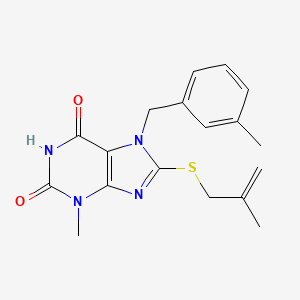
4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is a sulfonamide compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects and has shown promise in a range of research areas.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also have other mechanisms of action that have yet to be fully elucidated.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it useful in a variety of research areas. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that effectively test its efficacy.
Direcciones Futuras
There are a number of future directions that could be pursued in the study of 4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide. One potential direction is to further investigate the compound's mechanism of action in order to better understand how it inhibits the growth of cancer cells. Another potential direction is to explore the use of this compound in combination with other drugs or therapies in order to enhance its efficacy. Additionally, further research could be conducted to explore the potential applications of this compound in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride with naphthalene-1-amine to form 2,5-dimethyl-N-(naphthalen-1-yl)benzenesulfonamide. This compound is then reacted with sodium ethoxide to form 4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has been studied for its potential applications in a variety of scientific research areas. One area of research where this compound has shown promise is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and may be effective in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
4-ethoxy-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-4-24-19-12-15(3)20(13-14(19)2)25(22,23)21-18-11-7-9-16-8-5-6-10-17(16)18/h5-13,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGRCHDSIGNPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2741258.png)


![5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2741266.png)
![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)

![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)



![Tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)
![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)

